2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide
CAS No.:
Cat. No.: VC13397840
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2O |
|---|---|
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11) |
| Standard InChI Key | BHOYQUAPSIVNDH-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)NC(=O)CCl |
| Canonical SMILES | CN1CCC(C1)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position, with a chlorine atom at the α-carbon of the acetamide chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃ClN₂O | |
| Molecular Weight | 176.64 g/mol | |
| IUPAC Name | 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide | |
| SMILES | CN1CCC(C1)NC(=O)CCl | |
| InChIKey | BHOYQUAPSIVNDH-UHFFFAOYSA-N |
The stereochemistry of the pyrrolidine ring (R-configuration at the 3-position) influences its interactions with biological targets, as seen in analogous compounds .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution:
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Reaction of 1-methylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ or NaOH) .
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Workup and purification: Extraction with ethyl acetate, followed by recrystallization or column chromatography .
Yield: 75–84% under optimized conditions . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency.
Structural Modifications
Derivatives are synthesized by substituting the chlorine atom or modifying the pyrrolidine ring. For example:
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Thienopyridine derivatives: Reaction with thiols yields compounds with enhanced antimicrobial activity .
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Stereochemical resolution: Tartaric acid resolves enantiomers, critical for pharmaceutical applications .
Physicochemical Properties
Biological Activity and Applications
Neuropharmacological Relevance
The pyrrolidine moiety is common in neuromodulators. Analogous compounds (e.g., M₃ mAChR PAMs) show:
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Receptor modulation: Enhanced acetylcholine signaling in smooth muscle .
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Cognitive effects: Potential neuroprotection via calcium channel blockade .
Antioxidant Properties
Chloroacetamide derivatives scavenge DPPH radicals more effectively than α-tocopherol, suggesting utility in oxidative stress mitigation .
Comparative Analysis with Analogues
Future Perspectives
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